9-Aminophenanthrene

Description

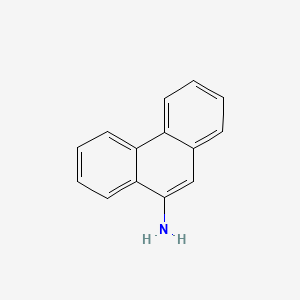

Structure

3D Structure

Properties

IUPAC Name |

phenanthren-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHQWOBUUIPWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241573 | |

| Record name | 9-Aminophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink or tan powder; [Sigma-Aldrich MSDS] | |

| Record name | 9-Aminophenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000405 [mmHg] | |

| Record name | 9-Aminophenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

947-73-9 | |

| Record name | 9-Aminophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Aminophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminophenanthrene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-Aminophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthren-9-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-AMINOPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9M5KM2XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Aminophenanthrene: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthesis and purification methodologies for 9-aminophenanthrene, a crucial building block in medicinal chemistry and materials science. This compound serves as a key intermediate for various derivatives, including fluorescent probes and pharmacologically active compounds.[1][2] This guide details established experimental protocols, presents quantitative data in a comparative format, and illustrates reaction pathways and workflows for clarity.

Synthesis of this compound

The synthesis of this compound can be accomplished through several strategic pathways. The most common methods involve the reduction of a nitro precursor, a palladium-catalyzed amination of a halo-phenanthrene, or a rearrangement reaction from a carboxamide derivative.

Method A: Reduction of 9-Nitrophenanthrene

This is a classical and direct approach, involving the nitration of phenanthrene followed by the reduction of the resulting 9-nitrophenanthrene. The reduction of the nitro group is a high-yielding transformation.

-

Nitration of Phenanthrene: To a solution of phenanthrene in a suitable solvent (e.g., acetic acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature. The reaction is monitored until completion.

-

Isolation of 9-Nitrophenanthrene: The reaction mixture is poured into water, and the precipitated 9-nitrophenanthrene is collected by filtration, washed, and dried.[3]

-

Reduction to this compound: The 9-nitrophenanthrene is dissolved in a solvent such as ethanol or acetic acid. A reducing agent, commonly tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst), is introduced.

-

Work-up and Isolation: After the reduction is complete, the reaction mixture is basified (e.g., with NaOH or NH₄OH) to precipitate the tin salts and deprotonate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

Caption: Synthesis via Reduction of 9-Nitrophenanthrene.

Method B: Buchwald-Hartwig Amination of 9-Bromophenanthrene

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[4][5] This method allows for the direct amination of an aryl halide, such as 9-bromophenanthrene, using an ammonia equivalent.

-

Reaction Setup: A reaction vessel is charged with 9-bromophenanthrene, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).[6][7]

-

Amine Source: An ammonia surrogate, such as benzophenone imine or ammonia itself, is added to the reaction mixture.[5]

-

Reaction Conditions: An anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) for several hours, typically ranging from 80 °C to 110 °C.[6] The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the catalyst. If an imine was used, it is hydrolyzed with a mild acid. The mixture is then extracted with an organic solvent, washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure to yield the crude product.

Caption: Buchwald-Hartwig Amination Pathway.

Method C: Hofmann Rearrangement of Phenanthrene-9-carboxamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[8][9] This route requires the preparation of phenanthrene-9-carboxamide, typically from the corresponding carboxylic acid.

-

Synthesis of Phenanthrene-9-carboxamide: Phenanthrene-9-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with aqueous ammonia to form phenanthrene-9-carboxamide.

-

Rearrangement Reaction: The phenanthrene-9-carboxamide is treated with a solution of bromine or N-bromosuccinimide (NBS) in a strong aqueous base like sodium hydroxide (NaOH).[10][11] The reaction is typically initiated at a low temperature and then allowed to warm.

-

Intermediate Formation: This process proceeds through an isocyanate intermediate, which is subsequently hydrolyzed by the aqueous base.[11]

-

Work-up and Isolation: The reaction mixture is cooled, and the product, this compound, is extracted using an organic solvent. The organic extracts are combined, washed, dried, and concentrated in vacuo to afford the crude product.

Caption: Hofmann Rearrangement Pathway.

Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Reduction | 9-Nitrophenanthrene | SnCl₂/HCl or H₂/Pd-C | High (>90%) | High yield, reliable, common reagents | Requires synthesis of the nitro precursor |

| Buchwald-Hartwig | 9-Bromophenanthrene | Pd catalyst, ligand, base | Good to Excellent (70-95%) | High functional group tolerance, direct | Expensive catalyst and ligands, requires inert conditions |

| Hofmann Rearrangement | Phenanthrene-9-carboxamide | Br₂, NaOH | Moderate to Good (60-85%) | Utilizes a different precursor, avoids nitration | Multi-step precursor synthesis, strongly basic conditions[10] |

Purification of this compound

Crude this compound often contains unreacted starting materials or byproducts. Purification is essential to obtain a high-purity final product suitable for further applications.

Method 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility.[12] The impure solid is dissolved in a hot solvent and then allowed to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution.[13]

-

Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexanes or toluene/hexanes.[14]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[13]

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals thoroughly to remove all traces of the solvent.

Method 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase. For basic compounds like amines, modifications to standard protocols are often necessary.

-

Stationary Phase and Eluent: A column is typically packed with silica gel. To prevent peak tailing and improve separation of the basic amine, the eluent system is often modified. A common mobile phase is a gradient of ethyl acetate in hexanes, with a small amount (0.5-1%) of a basic additive like triethylamine (TEA) or ammonium hydroxide.[15][16]

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorbed onto a small amount of silica gel or celite.[17] After evaporating the solvent, the dry powder is loaded onto the top of the prepared column.

-

Elution and Fraction Collection: The eluent is passed through the column under positive pressure. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Isolation: Fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation to yield the purified product.

Caption: General Workflow for Purification.

Physical and Spectroscopic Data

Accurate characterization is critical to confirm the identity and purity of the synthesized this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁N | [18][19] |

| Molecular Weight | 193.24 g/mol | [18][19] |

| Appearance | White to brown or pink/tan solid/powder | [18][19] |

| Melting Point | 137-139 °C | [1][18][20] |

| Solubility | Slightly soluble in water (0.00581 mg/mL) | [1][18] |

| ¹H NMR | Spectra available in public databases | [19] |

| ¹³C NMR | Spectra available in public databases | [19] |

| IR Spectroscopy | Spectra available in public databases | [19] |

| CAS Number | 947-73-9 | [18] |

References

- 1. This compound CAS#: 947-73-9 [m.chemicalbook.com]

- 2. 9-アミノフェナントレン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 9-Nitrophenanthrene | C14H9NO2 | CID 70382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. jk-sci.com [jk-sci.com]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 11. scribd.com [scribd.com]

- 12. mt.com [mt.com]

- 13. youtube.com [youtube.com]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. biotage.com [biotage.com]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. orgsyn.org [orgsyn.org]

- 18. 947-73-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 19. This compound | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Page loading... [wap.guidechem.com]

Spectroscopic Characterization of 9-Aminophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Aminophenanthrene (CAS No. 947-73-9), a key aromatic amine with applications in synthetic chemistry and materials science. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic features, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound. While experimental spectra are available in databases such as SpectraBase, this guide provides the expected values based on the compound's structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are presented below.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (Ar-H) | 7.0 - 9.0 | Multiplet (m) | The complex polycyclic aromatic structure results in a series of overlapping multiplets in the aromatic region. |

| Amine (NH₂) | 3.5 - 5.0 | Broad Singlet (br s) | The chemical shift can vary with solvent and concentration. The peak is often broad due to quadrupole broadening and chemical exchange. |

Note: Data is based on typical ranges for aromatic amines. The actual spectrum may show more resolved multiplets within the aromatic region.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic (Ar-C) | 115 - 135 | Signals for carbons bearing a hydrogen atom. |

| Aromatic (Ar-C, Quaternary) | 125 - 145 | Includes carbons at ring junctions. |

| Aromatic (C-NH₂) | 140 - 150 | The carbon atom directly attached to the nitrogen is expected to be downfield. |

Note: Due to the molecule's asymmetry, 14 distinct carbon signals are expected.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Medium | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic |

| 1650 - 1580 | N-H Bend (Scissoring) | Medium | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Medium-Strong | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Strong | Aromatic Amine |

| 900 - 675 | C-H Bend (Out-of-Plane) | Strong | Aromatic |

Note: The data is based on characteristic absorption frequencies for aromatic amines. The KBr wafer technique is commonly used for solid samples like this compound.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The spectrum for this compound is characterized by multiple absorption bands in the UV region, consistent with its extended polycyclic aromatic structure.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound

| λmax (nm) | Solvent | Notes |

| ~255 | Ethanol | Strong absorption, characteristic of π → π* transitions in the phenanthrene system. |

| ~300 | Ethanol | |

| ~355 | Ethanol | |

| ~375 | Ethanol |

Note: Data is estimated from the UV/Visible spectrum available in the NIST Chemistry WebBook.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Select a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

-

-

Data Acquisition :

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard acquisition parameters. For ¹H NMR, 8 to 16 scans are typically sufficient. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Ensure the mixture is homogenous and has a fine, consistent texture.

-

Place a portion of the mixture into a pellet press.

-

Apply high pressure (several tons) to form a thin, transparent, or translucent KBr pellet.

-

-

Data Acquisition :

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation :

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or cyclohexane).

-

Perform serial dilutions to prepare a series of solutions of known, low concentrations. The absorbance of the most concentrated solution should ideally be within the linear dynamic range of the spectrophotometer (typically < 1.5 Absorbance Units).

-

Use a quartz cuvette for all measurements.

-

-

Data Acquisition :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline correction.

-

Rinse the cuvette with the sample solution before filling it with the sample.

-

Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 200-600 nm).

-

-

Data Processing :

-

The software will automatically subtract the baseline from the sample scan.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Caption: Spectroscopic characterization workflow.

References

Unveiling the Photophysical Profile of 9-Aminophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Photophysics of 9-Aminophenanthrene

This compound, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is a molecule of interest in various fields, including materials science and drug development, due to its potential fluorescent properties. The introduction of an amino group to the phenanthrene core can significantly influence its electronic structure and, consequently, its absorption and emission characteristics. Understanding the quantum yield—the efficiency of the fluorescence process—and the fluorescence lifetime is crucial for harnessing its potential in applications such as fluorescent probes and markers.

Quantitative Photophysical Data

As of the latest literature review, specific experimental values for the fluorescence quantum yield (Φf) and fluorescence lifetime (τf) of this compound across a range of solvents are not well-documented. However, to provide a comparative context, the photophysical data for the parent molecule, phenanthrene, and a related aminophenanthrene derivative are presented below.

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Phenanthrene | Cyclohexane | ~251, 273, 282, 293 | ~347, 363 | 0.13[1] | Not Found |

| Aminophenanthrene derivative (6d) | Dichloromethane | 261[2] | 408[2] | Not Found | Not Found |

Note: The data for the aminophenanthrene derivative (6d) is for a structurally related compound and not this compound itself. This information is provided for illustrative purposes.

Experimental Protocols

The determination of fluorescence quantum yield is a critical aspect of characterizing any fluorophore. The following section outlines the detailed experimental methodologies for relative quantum yield measurement, a widely accepted and practiced technique.

Relative Quantum Yield Measurement

The relative method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized fluorescence standard with a known quantum yield.

Materials and Instrumentation:

-

This compound: High purity grade.

-

Fluorescence Standard: A compound with a known and stable quantum yield, and with absorption and emission spectra that overlap with the sample. For a compound emitting in the blue-violet region like a phenanthrene derivative, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) or anthracene in ethanol (Φf ≈ 0.27) could be suitable standards.

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, ethanol, acetonitrile).

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: For measuring fluorescence spectra.

-

Quartz Cuvettes: 1 cm path length.

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both this compound and the chosen fluorescence standard in the desired solvent.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilute solutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all working solutions. Determine the absorbance at the chosen excitation wavelength (λ_ex). The excitation wavelength should be the same for both the sample and the standard.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all working solutions using the same excitation wavelength (λ_ex) and identical instrument settings (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for both the sample and the standard solutions.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for each plot.

-

Calculate the quantum yield of the this compound sample (Φ_x) using the following equation:

Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

m_x and m_std are the slopes of the plots for the sample and the standard, respectively.

-

η_x and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.

-

-

Visualizing Experimental Workflows and Photophysical Processes

Experimental Workflow for Quantum Yield Measurement

The following diagram illustrates the key steps involved in the relative quantum yield determination.

Caption: Workflow for relative quantum yield determination.

Jablonski Diagram for this compound

The Jablonski diagram provides a visual representation of the electronic transitions that occur during absorption and fluorescence.

Caption: Jablonski diagram for this compound.

Conclusion

While the definitive quantum yield and fluorescence lifetime of this compound remain to be experimentally determined and reported, this guide provides the necessary framework for such an investigation. The detailed experimental protocol for relative quantum yield measurement offers a clear path for researchers to characterize this and other novel fluorophores. The provided data for related compounds serves as a useful, albeit preliminary, benchmark. Further research is warranted to fully elucidate the photophysical properties of this compound, which will undoubtedly contribute to its potential applications in various scientific and technological domains.

References

An In-depth Technical Guide on the Solubility of 9-Aminophenanthrene in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9-aminophenanthrene, a crucial parameter for its application in research and pharmaceutical development. Due to its role as a fluorescent labeling reagent and a model ligand in metabolic studies, understanding its behavior in various solvents is paramount for experimental design, formulation, and analytical method development.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, qualitative assessments consistently indicate its solubility in polar organic solvents and very low solubility in water. The sole quantitative value found is for its aqueous solubility.

Table 1: Solubility of this compound

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | H₂O | 18.02 | Not Specified | 0.00581 mg/mL[1][2][3][4] |

| Ethanol | C₂H₅OH | 46.07 | Not Specified | Soluble[5] |

| Acetone | C₃H₆O | 58.08 | Not Specified | Soluble[5] |

Note: "Soluble" indicates that the source mentions solubility without providing a quantitative value. Further experimental determination is required to establish precise solubility limits in these and other organic solvents.

The parent compound, phenanthrene, is noted to be soluble in various non-polar to polar organic solvents, including toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene, while being nearly insoluble in water.[6][7] This suggests that this compound, with the addition of a polar amino group, would likely exhibit enhanced solubility in more polar organic solvents compared to its parent hydrocarbon. Aromatic amines, in general, show diminished water solubility but are soluble in other organic solvents.[8]

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ several well-established methods for determining the solubility of solid compounds like this compound in organic solvents. The following are detailed methodologies for commonly used techniques.

Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[9]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetone, methanol, etc.)

-

Thermostatic shaker or water bath with agitation

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials or flasks containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the containers and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration plateaus.[10]

-

Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. For further purification, the collected supernatant can be filtered through a syringe filter compatible with the solvent.

-

Quantification: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the concentration of this compound using a calibrated UV-Vis spectrophotometer or HPLC.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in various units such as mg/mL, g/100g of solvent, or mole fraction.

Gravimetric Method

The gravimetric method is a straightforward and absolute technique that relies on weighing the solute after evaporating the solvent from a saturated solution.[11][12]

Objective: To determine the mass of this compound dissolved in a known mass of solvent at saturation.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatic shaker or water bath

-

Evaporating dish or watch glass (pre-weighed)

-

Analytical balance

-

Drying oven

Procedure:

-

Prepare Saturated Solution: Follow steps 1-3 of the Shake-Flask Method to prepare a saturated solution and separate the supernatant.

-

Weighing: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the saturated supernatant into the dish and weigh it again to determine the mass of the solution.

-

Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of inert gas can facilitate evaporation.

-

Drying to Constant Weight: Continue to dry the residue in the oven until a constant weight is achieved (i.e., the difference between consecutive weighings is negligible).

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish).

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue).

-

Solubility = (Mass of dissolved this compound / Mass of solvent) * 100 (expressed as g/100g of solvent).

-

UV/Vis Spectrophotometric Analysis

Due to its aromatic structure, this compound exhibits strong absorbance in the UV range, making UV/Vis spectrophotometry a convenient method for concentration determination in solubility studies.[13]

Objective: To quantify the concentration of this compound in a saturated solution using its UV absorbance.

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or have a y-intercept close to zero).

-

Analyze Saturated Solution: Prepare a saturated solution of this compound as described in the Shake-Flask Method (steps 1-4). Dilute an aliquot of the saturated supernatant to a concentration that falls within the range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Conclusion

While there is a clear indication of this compound's solubility in common organic solvents, a significant lack of quantitative data exists in the scientific literature. The experimental protocols detailed in this guide provide robust and reliable methods for researchers to determine these crucial physicochemical parameters. The generation of comprehensive solubility data will undoubtedly facilitate the expanded use of this compound in various scientific and industrial applications, particularly in the fields of analytical chemistry and drug development.

References

- 1. This compound CAS#: 947-73-9 [m.chemicalbook.com]

- 2. This compound | 947-73-9 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 947-73-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS 947-73-9: this compound | CymitQuimica [cymitquimica.com]

- 6. Phenanthrene - Wikipedia [en.wikipedia.org]

- 7. Phenanthrene | 85-01-8 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. aai.solutions [aai.solutions]

Theoretical Insights into the Molecular Orbitals of 9-Aminophenanthrene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical examination of the molecular orbitals of 9-aminophenanthrene, a polycyclic aromatic amine of significant interest in medicinal chemistry and materials science. Understanding the electronic structure of this molecule, particularly its frontier molecular orbitals, is crucial for predicting its reactivity, stability, and potential interactions with biological targets. This document summarizes key computational methodologies and presents a hypothetical analysis based on established theoretical principles for phenanthrene derivatives, providing a framework for future in-silico studies.

Introduction

This compound, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, possesses a unique electronic architecture arising from the interplay between the extended π-system of the fused rings and the electron-donating amino group. Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for elucidating the intricate details of its molecular orbital landscape. These computational approaches provide quantitative data on orbital energies, electron density distribution, and molecular electrostatic potential, which are critical for rational drug design and the development of novel organic materials.

Computational Methodology

Table 1: A Representative Computational Protocol for Molecular Orbital Analysis

| Parameter | Description | Typical Values/Methods |

| Software | Quantum chemistry software package | Gaussian, ORCA, GAMESS |

| Method | Theoretical approach for calculating electronic structure | Density Functional Theory (DFT) |

| Functional | Approximation to the exchange-correlation energy | B3LYP, M06-2X, ωB97X-D |

| Basis Set | Set of functions to build molecular orbitals | 6-311++G(d,p), def2-TZVP |

| Solvation Model | Method to simulate solvent effects (optional) | Polarizable Continuum Model (PCM), SMD |

| Calculations | Specific properties to be computed | Geometry Optimization, Frequency Analysis, Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP) |

This protocol involves an initial geometry optimization of the this compound molecule to find its most stable conformation. Subsequent frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum. Finally, single-point energy calculations are carried out to determine the energies and spatial distributions of the molecular orbitals.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Hypothetical Molecular Orbital Properties of this compound (Based on Theoretical Principles)

| Property | Hypothetical Value (eV) | Significance |

| HOMO Energy | -5.5 to -5.0 | Electron-donating potential |

| LUMO Energy | -1.5 to -1.0 | Electron-accepting potential |

| HOMO-LUMO Gap | 4.0 to 4.5 | Chemical reactivity and stability |

Note: These values are estimations based on the known electronic effects of an amino group on an aromatic system and are intended for illustrative purposes. Actual values would need to be determined through specific DFT calculations.

The presence of the electron-donating amino group is expected to raise the energy of the HOMO of this compound compared to the parent phenanthrene molecule. This would result in a smaller HOMO-LUMO gap, suggesting increased reactivity, particularly towards electrophiles.

Visualizing Molecular Properties

Visual representations are essential for interpreting the complex data generated from computational studies. Graphviz, a graph visualization software, can be used to create diagrams that illustrate key concepts and workflows.

Caption: Molecular Structure of this compound.

Caption: Frontier Molecular Orbital Energy Gap.

Caption: Typical DFT Calculation Workflow.

Conclusion and Future Directions

While this guide provides a foundational understanding of the theoretical approaches to studying the molecular orbitals of this compound, it underscores the need for specific computational investigations on this molecule. Future research employing the outlined DFT methodologies will be invaluable for obtaining precise quantitative data. Such data will not only deepen our fundamental understanding of the electronic properties of this compound but also provide crucial insights for its application in drug discovery and the design of advanced organic electronic materials. The visualization of molecular orbitals and electrostatic potential surfaces will be particularly important for identifying reactive sites and predicting intermolecular interactions.

An In-depth Technical Guide to the Synthesis of Novel 9-Aminophenanthrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 9-aminophenanthrene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. This document details established synthetic methodologies, presents key quantitative data in a structured format, and offers detailed experimental protocols for the preparation of these valuable compounds. Furthermore, it explores the biological significance of these derivatives, with a focus on their potential as anticancer agents, and visualizes key synthetic and biological pathways.

Introduction

The phenanthrene scaffold is a key structural motif in a wide range of biologically active natural products and synthetic molecules. The introduction of an amino group at the 9-position of the phenanthrene core gives rise to this compound, a versatile building block for the synthesis of a diverse array of derivatives. These derivatives have garnered considerable interest due to their wide-ranging biological activities, including antifungal, antiproliferative, and potential anticancer properties.[1][2] This guide serves as a technical resource for researchers engaged in the discovery and development of novel this compound-based compounds.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through several strategic approaches, ranging from classical cyclization reactions to modern palladium-catalyzed cross-coupling methods.

Pschorr Cyclization

A classic method for the synthesis of the phenanthrene core is the Pschorr cyclization. This intramolecular radical cyclization of a diazonium salt derived from an α-aryl-o-aminocinnamic acid provides a direct route to phenanthrene-9-carboxylic acids, which can then be converted to this compound derivatives. The reaction is typically initiated by copper powder or other reducing agents.

A general workflow for the Pschorr cyclization is depicted below:

Caption: General workflow for the synthesis of this compound derivatives via the Pschorr cyclization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is highly versatile for the synthesis of N-substituted this compound derivatives, starting from 9-bromophenanthrene and a suitable amine. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below:

Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of N-aryl-9-aminophenanthrenes.

Synthesis from Phenanthroindolizidine Alkaloids

Phenanthroindolizidine alkaloids, a class of natural products with significant biological activity, can serve as precursors for certain this compound derivatives. Synthetic strategies towards these complex alkaloids often involve the construction of the phenanthrene core at a late stage, providing access to functionalized phenanthrene intermediates.

Data Presentation

The following tables summarize key quantitative data for this compound and a selection of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁N |

| Molecular Weight | 193.24 g/mol |

| Melting Point | 137-139 °C |

| Appearance | Pink or tan powder |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.20-7.90 (m, 9H, Ar-H), 4.10 (s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ 143.2, 131.8, 128.6, 127.9, 126.8, 126.5, 125.8, 125.4, 124.9, 123.0, 122.6, 119.2, 108.9 |

| IR (KBr, cm⁻¹) | 3440, 3360, 1620, 1590, 1500, 870, 740 |

| Mass Spectrum (EI) | m/z 193 (M⁺), 165, 139 |

(Note: Specific data for derivatives would be populated here as more detailed experimental results are found in the literature.)

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and a representative N-substituted derivative.

Synthesis of this compound from 9-Bromophenanthrene (Illustrative Buchwald-Hartwig Protocol)

Materials:

-

9-Bromophenanthrene (1.0 equiv)

-

Sodium amide (1.2 equiv)

-

Palladium(II) acetate (0.02 equiv)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate, BINAP, and sodium amide.

-

Add anhydrous toluene to the flask, followed by 9-bromophenanthrene.

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis of N-Aryl-9-aminophenanthrene via Buchwald-Hartwig Amination

Materials:

-

9-Bromophenanthrene (1.0 equiv)

-

Aryl amine (1.2 equiv)

-

Sodium tert-butoxide (1.4 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

-

Xantphos (0.02 equiv)

-

Anhydrous dioxane

Procedure:

-

In a glovebox, a reaction vessel is charged with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Anhydrous dioxane, 9-bromophenanthrene, and the aryl amine are added sequentially.

-

The vessel is sealed and heated to 110 °C for 16-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired N-aryl-9-aminophenanthrene.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promising biological activities, particularly as anticancer agents. While the exact mechanisms of action are still under investigation for many derivatives, related polycyclic aromatic amines have been shown to interact with key cellular signaling pathways. For instance, 9-aminoacridine, a structurally related compound, has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer.[3] This inhibition can lead to decreased cell proliferation and survival, and the induction of apoptosis.

The PI3K/Akt/mTOR signaling pathway and a hypothetical point of intervention by a this compound derivative are depicted below:

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Conclusion

The synthesis of novel this compound derivatives represents a promising avenue for the development of new therapeutic agents and functional materials. The synthetic methodologies outlined in this guide, including the Pschorr cyclization and Buchwald-Hartwig amination, offer versatile and efficient routes to a wide range of these compounds. The exploration of their biological activities, particularly in the context of cancer-related signaling pathways, is an active area of research with the potential to yield new and effective drugs. This guide provides a solid foundation for researchers to design, synthesize, and evaluate the next generation of this compound derivatives.

References

In-Depth Technical Guide: Photophysical Characterization of 9-Aminophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical characterization of 9-Aminophenanthrene, a fluorescent aromatic amine of significant interest in chemical and biological research. This document details the experimental protocols for key photophysical measurements and presents available data in a structured format to facilitate understanding and application in research and development.

Core Photophysical Properties

This compound is a polycyclic aromatic hydrocarbon containing an amino group, which significantly influences its electronic and spectral properties. Its rigid phenanthrene core and the electron-donating nature of the amino group give rise to distinct absorption and fluorescence characteristics.

Table 1: Summary of General Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₁N |

| Molecular Weight | 193.24 g/mol |

| Melting Point | 137-139 °C |

| Appearance | Pink or tan powder |

Spectroscopic Characterization

The interaction of this compound with light is fundamental to its utility as a fluorescent probe and labeling reagent. Understanding its absorption and emission spectra is crucial for its effective application.

Absorption and Emission Spectra

Table 2: Spectroscopic Data for Aminophenanthrene Isomer in Dichloromethane

| Compound | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) |

| 1-Aminophenanthrene | Dichloromethane | 261 nm | 408 nm |

Note: This data is for a structural isomer and should be considered as an approximation for this compound.

Solvatochromism

The sensitivity of the absorption and emission spectra of a molecule to the polarity of the solvent is termed solvatochromism.[2] This effect arises from differential solvation of the ground and excited electronic states of the molecule.[2] For molecules like this compound, where the amino group can lead to a more polar excited state, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the emission spectrum. A systematic study of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Quantitative Photophysical Parameters

To fully characterize a fluorescent molecule, it is essential to determine its fluorescence quantum yield and lifetime. These parameters provide insights into the efficiency and dynamics of the fluorescence process.

Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. Currently, specific experimental data for the fluorescence quantum yield of this compound is not available in the cited literature.

Fluorescence Lifetime (τ_f)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is crucial for applications in fluorescence resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM). As with the quantum yield, specific experimental data for the fluorescence lifetime of this compound is not currently available in the public domain.

Experimental Protocols

Accurate and reproducible photophysical characterization relies on standardized experimental protocols. The following sections outline the methodologies for the key experiments discussed in this guide.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light by a sample as a function of wavelength.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent. From the stock solution, prepare a series of dilutions ensuring the maximum absorbance is below 0.1 to maintain linearity according to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to record a baseline (blank) spectrum.

-

Record the absorption spectra of the sample solutions over a relevant wavelength range.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectra.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence emission spectrum of a sample upon excitation at a specific wavelength.

Caption: Workflow for Steady-State Fluorescence Spectroscopy.

Protocol:

-

Solution Preparation: Prepare dilute solutions of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength (typically at or near the absorption maximum).

-

Set appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence intensity (λ_em).

-

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring absorbance values are between 0.01 and 0.1 at the excitation wavelength.

-

Measurement:

-

Measure the absorbance of all solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

-

Signaling Pathways and Logical Relationships

The photophysical properties of this compound can be influenced by its local environment, making it a potential sensor. The following diagram illustrates the logical relationship between environmental factors and the observable photophysical changes.

Caption: Influence of Environment on Photophysical Properties.

This diagram illustrates that changes in solvent polarity can lead to differential solvation of the ground and excited states of this compound, resulting in shifts in its absorption and emission spectra. Similarly, changes in pH can alter the protonation state of the amino group, which in turn affects the electronic structure and, consequently, all the photophysical parameters.

Conclusion

This compound is a promising fluorescent molecule with potential applications in various scientific fields. This guide has summarized the available photophysical data and provided detailed experimental protocols for its characterization. Further research is required to obtain comprehensive quantitative data, including its fluorescence quantum yield and lifetime in a range of solvents, to fully unlock its potential as a fluorescent probe and for use in drug development.

References

Methodological & Application

Application Notes and Protocols for Fatty Acid Analysis Using 9-Aminophenanthrene as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of free fatty acids (FFAs) is crucial in various fields of research, including clinical diagnostics, drug development, and metabolic studies. Given that fatty acids lack a native chromophore or fluorophore, their detection at low concentrations requires derivatization with a fluorescent labeling agent. 9-Aminophenanthrene (9-AP) serves as an effective fluorescent probe for the sensitive quantification of FFAs using High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and protocols for the derivatization of free fatty acids with this compound and their subsequent analysis by fluorometric HPLC.

Principle of the Method

The methodology involves a two-step chemical derivatization process. First, the carboxylic acid group of the fatty acid is converted to a more reactive acyl chloride. This is typically achieved by reacting the fatty acid with a chlorinating agent such as oxalyl chloride or thionyl chloride. Subsequently, the fatty acid chloride is reacted with this compound to form a highly fluorescent amide derivative. The resulting 9-AP-tagged fatty acids can be separated by reverse-phase HPLC and sensitively detected by a fluorescence detector. The fluorescence intensity is directly proportional to the concentration of the fatty acid, allowing for accurate quantification.

The 9-AP-derivatized fatty acids exhibit a strong fluorescence with a maximum excitation wavelength (λmax) at approximately 303 nm and a maximum emission wavelength (λmax) at around 376 nm[1].

Quantitative Data Summary

The derivatization and HPLC analysis method using this compound has been validated for the quantitative determination of various free fatty acids in biological samples, such as human serum. The method demonstrates high recovery rates and low detection limits, making it suitable for trace analysis.

| Fatty Acid | Carbon Chain:Double Bonds | Recovery (%) | Coefficient of Variation (%) | Detection Limit (pmol) |

| Myristic Acid | C14:0 | 96 - 107 | 1.4 - 5.0 | 10 |

| Palmitic Acid | C16:0 | 96 - 107 | 1.4 - 5.0 | 10 |

| Palmitoleic Acid | C16:1 | 96 - 107 | 1.4 - 5.0 | 10 |

| Stearic Acid | C18:0 | 96 - 107 | 1.4 - 5.0 | 15 |

| Oleic Acid | C18:1 | 96 - 107 | 1.4 - 5.0 | 10 |

| Linoleic Acid | C18:2 | 96 - 107 | 1.4 - 5.0 | 10 |

| Arachidonic Acid | C20:4 | 96 - 107 | 1.4 - 5.0 | 15 |

Data sourced from a study on the determination of FFAs in 0.5 ml of healthy human serum[1].

Experimental Protocols

Materials and Reagents

-

This compound (9-AP)

-

Oxalyl chloride

-

Fatty acid standards (e.g., myristic acid, palmitic acid, stearic acid, oleic acid, etc.)

-

Benzene (or a safer alternative solvent like toluene)

-

Anhydrous sodium sulfate

-

Nitrogen gas

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Glassware: reaction vials with screw caps, pipettes, syringes

-

Heating block or water bath

-

Rotary evaporator or nitrogen evaporator

Protocol 1: Preparation of Fatty Acid Chlorides

Warning: Oxalyl chloride is corrosive and toxic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sample Preparation: Accurately weigh a known amount of the fatty acid standard or the extracted fatty acid sample into a clean, dry reaction vial.

-

Dissolution: Dissolve the fatty acid in a minimal amount of anhydrous benzene (e.g., 100 µL).

-

Chlorination: Add a 10-fold molar excess of oxalyl chloride to the fatty acid solution.

-

Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).

-

Removal of Excess Reagent: After the reaction is complete, remove the excess oxalyl chloride and solvent under a gentle stream of dry nitrogen gas or by using a rotary evaporator. The resulting fatty acid chloride is a residue.

-

Redissolution: Immediately redissolve the fatty acid chloride residue in a known volume of anhydrous benzene for the next step.

Protocol 2: Derivatization with this compound

-

Prepare 9-AP Solution: Prepare a solution of this compound in anhydrous benzene (e.g., 1 mg/mL).

-

Derivatization Reaction: To the benzene solution of the fatty acid chloride from Protocol 1, add a 2-fold molar excess of the this compound solution.

-

Incubation: Securely cap the reaction vial and heat the mixture at 70°C for 45 minutes in a heating block or water bath[1].

-

Cooling: After incubation, allow the reaction mixture to cool to room temperature.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue of the 9-AP derivatized fatty acid in a known volume of the HPLC mobile phase (e.g., acetonitrile/water mixture) for analysis.

Protocol 3: HPLC Analysis of 9-AP Derivatized Fatty Acids

-

HPLC System: A standard HPLC system equipped with a fluorescence detector is required.

-

Column: A C18 reverse-phase column is suitable for the separation of the derivatized fatty acids.

-

Mobile Phase: A gradient of acetonitrile and water is typically used for the separation. The exact gradient profile may need to be optimized depending on the specific fatty acids being analyzed.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Fluorescence Detection: Set the excitation wavelength to 303 nm and the emission wavelength to 376 nm[1].

-

Injection Volume: Inject an appropriate volume of the reconstituted sample (e.g., 10-20 µL) onto the HPLC column.

-

Quantification: Create a calibration curve using known concentrations of fatty acid standards that have been subjected to the same derivatization procedure. The peak area of the derivatized fatty acid in the sample can then be used to determine its concentration by interpolation from the calibration curve.

Visualizations

References

Application Notes and Protocols for HPLC Derivatization using 9-Aminophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the derivatization of free fatty acids (FFAs) using 9-Aminophenanthrene (9-AP) for high-performance liquid chromatography (HPLC) analysis with fluorescence detection. The method is based on the established procedure by Ikeda et al. (1984), offering high sensitivity for the quantification of FFAs in biological and other matrices.[1]

Introduction

Free fatty acids are crucial molecules in various biological processes and are biomarkers for numerous physiological and pathological states. Their analysis, however, is often challenging due to the lack of a strong chromophore or fluorophore. Pre-column derivatization with a fluorescent tag like this compound significantly enhances the sensitivity and selectivity of HPLC analysis.

This protocol details the conversion of FFAs into highly fluorescent 9-phenanthryl amides, their separation by reversed-phase HPLC, and their detection by a fluorescence detector.

Principle of the Method

The derivatization is a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid group of the fatty acid is converted to a more reactive acyl chloride by treatment with oxalyl chloride.

-

Formation of the Fluorescent Amide: The resulting fatty acid chloride is then reacted with this compound to form a stable, highly fluorescent amide derivative.

The derivatized fatty acids are then separated by reversed-phase HPLC and quantified using a fluorescence detector.

Chemical and Reagents

-

This compound (9-AP), 96% purity

-

Oxalyl chloride

-

Benzene (or a safer alternative like toluene)

-

Fatty acid standards (e.g., Myristic, Palmitic, Stearic, Oleic, Linoleic, Linolenic, Arachidonic acids)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Nitrogen gas, high purity

-

All other solvents should be of analytical or HPLC grade.

Safety Precautions:

-

This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Oxalyl Chloride: Toxic if inhaled and causes severe skin burns and eye damage.[1] It reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.

-

Benzene: Benzene is a known carcinogen. It is highly recommended to substitute it with a less toxic solvent like toluene if possible. All handling should be performed in a certified chemical fume hood with appropriate PPE.

Experimental Protocols

Preparation of Reagents

-

This compound Solution: Prepare a solution of this compound in benzene (or toluene). While the original protocol does not specify the concentration, a starting concentration of 1-5 mg/mL is recommended.

-

Oxalyl Chloride Solution: Prepare a solution of oxalyl chloride in benzene (or toluene). A starting concentration of 10% (v/v) is suggested. Prepare this solution fresh before use.

Preparation of Fatty Acid Standards

Prepare individual stock solutions of each fatty acid standard in benzene (or toluene) at a concentration of 1 mg/mL. A mixed standard solution can be prepared by combining aliquots of the individual stock solutions and diluting with the solvent.

Derivatization Procedure

-

Activation Step:

-

Place 100 µL of the fatty acid standard solution (or sample extract) in a reaction vial.

-

Add 50 µL of the oxalyl chloride solution.

-

Cap the vial and vortex briefly.

-

Allow the reaction to proceed at room temperature for 15-30 minutes.

-

Evaporate the solvent and excess oxalyl chloride to dryness under a gentle stream of nitrogen.

-

-

Derivatization Step:

-

To the dried residue of the fatty acid chloride, add 100 µL of the this compound solution.

-

Cap the vial tightly and vortex to dissolve the residue.

-

Heat the reaction mixture at 70°C for 45 minutes in a heating block or water bath.[1]

-

After cooling to room temperature, the sample is ready for HPLC analysis. The reaction mixture can be diluted with the mobile phase if necessary.

-

HPLC Conditions

The following are suggested starting conditions based on the original method and modern HPLC practices. Optimization may be required.

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a fluorescence detector |

| Column | Reversed-phase C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: WaterB: AcetonitrileGradient elution is recommended for separating a mixture of fatty acids with varying chain lengths and degrees of unsaturation. A suggested starting gradient is 70% B to 100% B over 30-40 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40°C |

| Injection Volume | 10-20 µL |

| Fluorescence Detector | Excitation Wavelength: ~303 nmEmission Wavelength: ~376 nm[1] |

Data Presentation

The following tables summarize the performance of the this compound derivatization method for various fatty acids as reported by Ikeda et al. (1984).[1]

Table 1: Detection Limits of 9-AP Derivatized Fatty Acids

| Fatty Acid | Detection Limit (pmol) |

| Myristic Acid (C14:0) | 10 |

| Palmitic Acid (C16:0) | 10 |

| Palmitoleic Acid (C16:1) | 10 |

| Stearic Acid (C18:0) | 15 |

| Oleic Acid (C18:1) | 10 |

| Linoleic Acid (C18:2) | 10 |

| Arachidonic Acid (C20:4) | 15 |

Table 2: Recoveries of Fatty Acids from Human Serum

| Fatty Acid | Recovery (%) | Coefficient of Variation (%) |

| Myristic Acid (C14:0) | 98 | 3.5 |

| Palmitic Acid (C16:0) | 102 | 2.8 |

| Palmitoleic Acid (C16:1) | 96 | 4.1 |

| Stearic Acid (C18:0) | 107 | 5.0 |

| Oleic Acid (C18:1) | 101 | 1.4 |

| Linoleic Acid (C18:2) | 103 | 2.1 |

| Arachidonic Acid (C20:4) | 99 | 4.5 |

Visualizations

Derivatization Reaction Pathway

References

Application Note: A Novel Approach to Amino Acid Analysis Using 9-Aminophenanthrene Derivatization with HPLC-Fluorescence Detection

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a theoretical framework and a hypothetical protocol for the quantitative analysis of amino acids in biological and pharmaceutical samples using a novel pre-column derivatization reagent, 9-aminophenanthrene. This method leverages the inherent fluorescence of the phenanthrene moiety to enable sensitive detection of amino acid derivatives by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (FLD). The proposed methodology offers a potential alternative to more established derivatization chemistries, with the theoretical advantage of the high quantum yield associated with phenanthrene derivatives. Detailed experimental protocols, expected performance characteristics, and a workflow diagram are provided to guide researchers in the potential application of this technique.

Introduction

The accurate quantification of amino acids is crucial in various scientific disciplines, including biomedical research, clinical diagnostics, and pharmaceutical development. While numerous methods exist for amino acid analysis, HPLC with pre-column derivatization remains a widely used technique due to its sensitivity and specificity. Commonly employed derivatizing agents include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC), which react with primary and secondary amines, respectively, to form fluorescent adducts.[1][2][3][4][5][6]

This document explores the prospective use of this compound as a fluorescent labeling reagent for amino acids. Phenanthrene and its derivatives are known for their strong fluorescence, which could potentially lead to methods with very low limits of detection.[7][8][9] The primary amino group of this compound can be chemically modified to create a reactive species that specifically targets the carboxylic acid group of amino acids, forming a stable, highly fluorescent derivative suitable for HPLC analysis.

Principle of the Method